molecular formula C8H9BrClN3O B1529112 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine CAS No. 1289263-29-1

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine

Cat. No.: B1529112
CAS No.: 1289263-29-1
M. Wt: 278.53 g/mol
InChI Key: NANDFJROGIOVKU-UHFFFAOYSA-N
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Description

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It features a pyrimidine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a morpholine group attached at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of 5-bromo-6-chloropyrimidin-4-amine with morpholine under specific reaction conditions, such as heating in a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine can be used as a probe to study biological processes and interactions. Its bromine and chlorine atoms can be useful in labeling or tracking experiments.

Medicine: The compound has potential applications in the development of antiviral and anticancer drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound is used in the production of various fine chemicals and intermediates. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Etravirine: A related compound used as an antiretroviral medication for HIV treatment.

  • Rilpivirine: Another antiretroviral drug with structural similarities to 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine.

Uniqueness: this compound stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the morpholine group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(5-bromo-6-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN3O/c9-6-7(10)11-5-12-8(6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANDFJROGIOVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=NC=N2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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